(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Description
(Z)-N-(2-Bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a Z-configuration double bond, a cyano group at the α-position, and distinct substituents: a 2-bromophenyl amide moiety and a 4-morpholinylphenyl group at the β-position. This compound’s structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors (e.g., morpholine) play critical roles.
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBIIIXBKQFCU-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, biological evaluations, and relevant case studies.
Biological Activity Overview
Recent studies have focused on the biological activity of related compounds, particularly those containing bromophenyl and morpholine moieties. These studies often evaluate the compounds' inhibitory effects on various enzymes and their potential therapeutic applications.
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Research has indicated that brominated compounds can exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms. For instance, related compounds showed competitive inhibition with values ranging from 0.65 to 32.7 mM for human isoforms hCA I and hCA II, respectively . Although specific data on (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is limited, its structural similarity suggests potential enzyme interaction.
- Antitumor Activity : Compounds with similar structures have been studied for their antitumor properties. For example, certain bromophenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide may possess similar properties.
Case Studies
Several case studies highlight the biological activities of structurally related compounds:
Comparison with Similar Compounds
Key Observations:
- The high yield (90%) of 5b suggests stability under synthesis conditions . Electron-Withdrawing Groups (e.g., chlorine in 5c, bromine in target): Reduce electron density, possibly affecting reactivity (e.g., lower yield for 5c at 63%) . Bromine in the target compound may improve binding to hydrophobic pockets. Morpholine vs. Sulfamoyl Groups: Morpholine (target, ) offers better solubility and hydrogen-bonding capacity compared to sulfamoyl groups (5b, 5c, 20), which are associated with antimicrobial activity .
Stereochemical Considerations :
Physicochemical and Crystallographic Properties
- Melting Points : Compounds with sulfamoyl groups (5b, 5c) exhibit high melting points (292°C and 286°C), likely due to strong hydrogen-bonding networks involving sulfonamide NH groups . The target compound’s morpholine group may reduce melting point due to increased conformational flexibility.
- Crystal Packing: In analogs like Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, C–H···O hydrogen bonds form 2D networks, stabilized by R44(38) ring motifs . The target’s morpholine may participate in similar interactions but with distinct geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
